molecular formula C14H12FN5O2S B2622653 methyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate CAS No. 863460-59-7

methyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate

Cat. No.: B2622653
CAS No.: 863460-59-7
M. Wt: 333.34
InChI Key: HCXWKPVIBIDMTB-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a fluorophenyl group and a sulfanyl propanoate ester moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Future Directions

The future directions for research on this compound could involve further investigations into its biological activities. For example, compounds with similar structures have shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively, compared to sorafenib .

Mechanism of Action

Target of Action

Methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate is a novel compound that has been synthesized for its potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are the human microglia and neuronal cell models . These cells play a crucial role in the central nervous system, where microglia serve as the primary immune defense, and neuronal cells are responsible for transmitting information.

Mode of Action

The interaction of Methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate with its targets results in significant anti-neuroinflammatory properties. It inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells . This inhibition can reduce inflammation and potentially protect neuronal cells from damage.

Biochemical Pathways

Methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate affects several biochemical pathways. It reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may inhibit ER stress and apoptosis, two pathways often associated with neurodegenerative diseases.

Result of Action

The molecular and cellular effects of Methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate’s action include promising neuroprotective activity and significant anti-neuroinflammatory properties . These effects could potentially slow the progression of neurodegenerative diseases and reduce inflammation in the central nervous system.

Preparation Methods

The synthesis of methyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving an azide and an alkyne.

    Pyrimidine Ring Formation: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Sulfanyl Propanoate Ester: Finally, the sulfanyl propanoate ester moiety is attached through an esterification reaction.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Methyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

    Ester Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Methyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate can be compared with other triazolopyrimidine derivatives, such as:

Properties

IUPAC Name

methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O2S/c1-8(14(21)22-2)23-13-11-12(16-7-17-13)20(19-18-11)10-5-3-9(15)4-6-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXWKPVIBIDMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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